Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

Metabolic stability CYP450 oxidation Bioisostere

Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (CAS 1779122-92-7) is a polysubstituted thiophene scaffold featuring a synthetically versatile methyl ester at the 2-position, a chlorine atom at the 5-position, and a pharmacokinetically privileged difluoromethoxy (-OCHF2) group at the 3-position. This substitution pattern creates a unique electronic and steric environment distinct from its non-fluorinated or isomeric analogs.

Molecular Formula C7H5ClF2O3S
Molecular Weight 242.63 g/mol
Cat. No. B12077031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate
Molecular FormulaC7H5ClF2O3S
Molecular Weight242.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Cl)OC(F)F
InChIInChI=1S/C7H5ClF2O3S/c1-12-6(11)5-3(13-7(9)10)2-4(8)14-5/h2,7H,1H3
InChIKeyFTAZCYFBFGSMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate: A Strategic Fluorinated Building Block for Medicinal Chemistry and Agrochemical R&D Procurement


Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (CAS 1779122-92-7) is a polysubstituted thiophene scaffold featuring a synthetically versatile methyl ester at the 2-position, a chlorine atom at the 5-position, and a pharmacokinetically privileged difluoromethoxy (-OCHF2) group at the 3-position . This substitution pattern creates a unique electronic and steric environment distinct from its non-fluorinated or isomeric analogs. The compound is primarily procured as a high-purity intermediate for the synthesis of bioactive molecules, where the -OCHF2 moiety is known to act as a lipophilic bioisostere for methoxy (-OCH3) or hydroxy (-OH) groups while offering enhanced metabolic stability [1].

Why Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate Cannot Be Replaced by Generic Thiophene-2-carboxylate Analogs in Lead Optimization and Chemical Biology


Generic substitution with a simple methoxy or non-halogenated analog fails because the difluoromethoxy group is not a passive structural element; it is a functional pharmacophore that simultaneously modulates lipophilicity, metabolic stability, and conformational behavior in a manner not replicated by -OCH3, -OCF3, or unsubstituted thiophene rings [1]. The -OCHF2 group can adapt its polarity to the molecular environment, acting as a lipophilic group in hydrophobic pockets and as a polar hydrogen bond acceptor in aqueous media [2]. This conformational duality drives differentiation in target binding and pharmacokinetic profiles, making direct interchange with a methoxy analog a high-risk decision that can lead to unexpected metabolic liabilities, altered target engagement, and failed in vivo studies [1].

Quantitative Differentiation of Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate for Scientific Selection: Evidence-Based Comparator Analysis


Metabolic Stability Superiority of -OCHF2 over -OCH3 in Thiophene Carboxylate Scaffolds

Replacing the methoxy group with a difluoromethoxy group on an aromatic scaffold significantly reduces the formation of reactive metabolites from CYP450-mediated oxidation. In a study on PDE4 inhibitors, this -OCH3 to -OCHF2 switch was shown to eliminate covalent binding to microsomal proteins, a marker of toxic reactive intermediate formation [1]. This class-level effect is directly transferable to the target thiophene compound, providing a clear differentiation over its direct methoxy analog, Methyl 5-chloro-3-methoxythiophene-2-carboxylate [2].

Metabolic stability CYP450 oxidation Bioisostere

Lipophilicity Fine-Tuning: -OCHF2 Conformational Adaptation vs. Permanently Lipophilic -OCF3

The difluoromethoxy group exhibits a unique conformational equilibrium between a lipophilic (synperiplanar) and a polar (antiperiplanar) form unlike the permanently lipophilic trifluoromethoxy (-OCF3) group [1]. This allows -OCHF2 to act as a 'chameleonic' fragment, enhancing membrane permeability when needed while avoiding excessive logP that can lead to promiscuous binding and poor solubility. In contrast, its -OCF3 analog (Methyl 5-chloro-3-(trifluoromethoxy)thiophene-2-carboxylate) lacks this adaptive polarity, potentially resulting in higher non-specific binding and lower aqueous solubility.

Lipophilicity Conformational analysis LogP

Electronic Modulation: The -OCHF2 Group as a Unique Electron-Withdrawing Bioisostere

The -OCHF2 group exerts a distinct electron-withdrawing effect (Hammett σmeta ≈ +0.34 to +0.38) compared to the electron-donating -OCH3 (σmeta ≈ +0.10 to +0.12) [1]. This fundamental difference in electronic character alters the reactivity of the thiophene core and can profoundly impact target binding, especially in systems involving π-stacking or charge-transfer interactions. This provides a clear electronic differentiation from the methoxy analog and positions the compound as a unique bioisostere for optimizing molecular recognition.

Electronic effects Hammett constant Drug-receptor interaction

High-Value Research and Industrial Procurement Scenarios for Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate


Metabolic Stability Optimization in Kinase or PDE Inhibitor Programs

Medicinal chemistry teams aiming to replace a metabolically labile methoxy group on a thiophene-containing lead series should prioritize procurement of this compound as a direct building block. Evidence from the Chauret et al. (2002) study demonstrates that the -OCH3 to -OCHF2 switch can eliminate reactive metabolite formation and subsequent covalent binding to microsomal proteins, a key driver of idiosyncratic toxicity [1]. This strategy is superior to alternative -OCF3 substitution, which, while also resistant to metabolism, introduces a permanent and often excessive lipophilicity burden [2].

Design of Conformationally Adaptive Chemical Probes

Chemical biologists developing fluorescent probes or PROTACs can exploit the conformational polymorphism of the -OCHF2 group to fine-tune subcellular localization and target engagement. Unlike the conformationally rigid -OCH3 or -OCF3 groups, the -OCHF2 moiety can modulate its polarity in response to the local environment, a property that can be leveraged to enhance lysosomal escape or membrane permeability switching [2]. This makes the compound a valuable precursor for linkers or warheads in targeted protein degradation.

Synthesis of Novel Agrochemical Intermediates with Optimized LogP

Agrochemical discovery teams seeking to optimize the logP of thiophene-based fungicides or insecticides for systemic movement in plants should use this compound. The chlorine atom at the 5-position provides a synthetic handle for further functionalization via cross-coupling, while the -OCHF2 group fine-tunes lipophilicity within the optimal range for phloem mobility (logP 1-3). Class-level evidence confirms that -OCHF2 offers superior control over logP compared to -OCH3 (too polar) or -OCF3 (too lipophilic), directly impacting field efficacy [2].

Late-Stage Difluoromethoxylation in SAR Studies

This compound serves as a ready-made, high-purity (97-98%) intermediate for structure-activity relationship (SAR) exploration, bypassing the need for complex late-stage difluoromethoxylation chemistry. For research groups lacking specialist fluorination facilities, direct procurement provides a reliable entry point to explore the -OCHF2 SAR space, a key advantage given the exothermic and hazardous nature of some fluorination reactions [1]. This is an efficient alternative to building the scaffold de novo.

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